![molecular formula C11H12N2O5 B14153750 4-[(4-Nitrobenzoyl)amino]butanoic acid CAS No. 22433-20-1](/img/structure/B14153750.png)
4-[(4-Nitrobenzoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Nitrobenzoyl)amino]butanoic acid is an organic compound with the molecular formula C11H12N2O5 and a molecular weight of 252.22338 g/mol . This compound is characterized by the presence of a nitrobenzoyl group attached to an amino butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-[(4-Nitrobenzoyl)amino]butanoic acid typically involves the reaction of 4-nitrobenzoic acid with butanoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
4-[(4-Nitrobenzoyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
4-[(4-Nitrobenzoyl)amino]butanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Nitrobenzoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-[(4-Nitrobenzoyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-[(3-Nitrobenzoyl)amino]butanoic acid: Similar structure but with the nitro group in a different position.
4-[(4-Nitrobenzoyl)amino]pentanoic acid: Similar structure but with a longer carbon chain. These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
22433-20-1 |
|---|---|
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
4-[(4-nitrobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H12N2O5/c14-10(15)2-1-7-12-11(16)8-3-5-9(6-4-8)13(17)18/h3-6H,1-2,7H2,(H,12,16)(H,14,15) |
Clé InChI |
MTLNHDZIBNYGRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
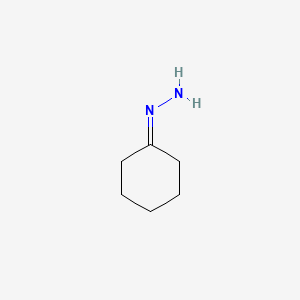
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
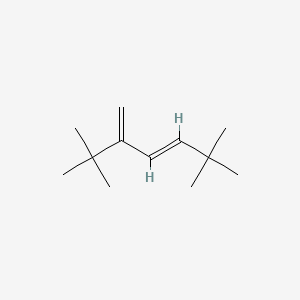
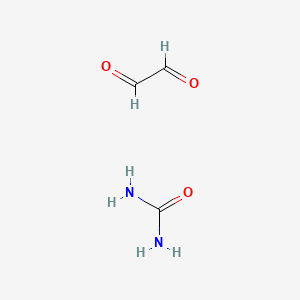
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14153710.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
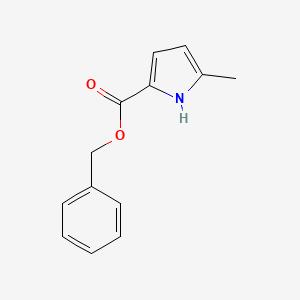
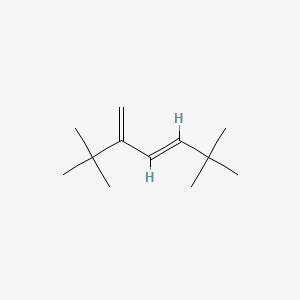
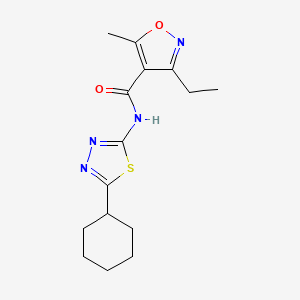
![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)
![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
